3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-Cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the difluoromethyl group and the cyclopropyl ring contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Addition of the Difluoromethyl Group: This step can be carried out using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under suitable conditions.
Functionalization with the Phenyl Group: The phenyl group can be introduced through cross-coupling reactions, such as Suzuki or Heck reactions, using appropriate phenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the difluoromethyl group or other reducible functionalities using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, making it a candidate for drug development in areas like oncology, neurology, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The difluoromethyl group may enhance binding affinity through hydrogen bonding, while the cyclopropyl and phenyl groups contribute to the overall molecular stability and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a similar core structure but with different substituents, which can alter its chemical and biological properties.
3-Cyclopropyl-4-(difluoromethyl)-6-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine:
Uniqueness
The uniqueness of 3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethyl group, in particular, is notable for its ability to enhance binding interactions and improve metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H15F2N3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-methyl-1-phenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H15F2N3/c1-10-9-13(16(18)19)14-15(11-7-8-11)21-22(17(14)20-10)12-5-3-2-4-6-12/h2-6,9,11,16H,7-8H2,1H3 |
InChI Key |
GZPSCEAJURGKEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(F)F |
Origin of Product |
United States |
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